molecular formula C11H13NO4 B1464498 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid CAS No. 1248652-58-5

2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid

Cat. No.: B1464498
CAS No.: 1248652-58-5
M. Wt: 223.22 g/mol
InChI Key: OXAYPTATJRTRLN-UHFFFAOYSA-N
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Description

“2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid” is a compound that contains a tetrahydrofuran moiety and an isonicotinic acid moiety . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Tetrahydrofuran (THF) is an organic compound classified as a cyclic ether .

Scientific Research Applications

Schiff Base Compounds and Crystal Structures

The synthesis and characterization of Schiff base compounds derived from isonicotinic acid, such as isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide, have been explored. These compounds exhibit interesting crystal structures and potential applications in material science due to their unique molecular configurations and intermolecular hydrogen bonding patterns. The study of these compounds provides insights into the structural basis of their potential applications in catalysis and material science (Yang, 2007).

Catalysis and Green Chemistry

Isonicotinic acid derivatives have been utilized as catalysts in the synthesis of complex organic compounds. For example, isonicotinic acid has been used as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles, demonstrating the compound's utility in promoting environmentally friendly chemical reactions (Zolfigol et al., 2013).

Pro-Chelator for Iron Sequestration

Research into pro-chelating agents related to isonicotinic acid, such as BSIH, has shown potential in inhibiting iron-promoted hydroxyl radical formation. This application is particularly relevant in the context of therapeutic interventions for diseases caused by oxidative stress and iron dysregulation (Charkoudian et al., 2006).

Luminescent Hybrid Materials

Modified isonicotinic acid derivatives have been synthesized and used to prepare organic-inorganic molecular-based hybrid materials. These materials exhibit photophysical properties such as ultraviolet absorption, phosphorescence, and luminescence spectra, making them suitable for applications in optoelectronic devices and sensors (Wang & Yan, 2006).

Antitubercular Compounds

Derivatives of isonicotinic acid hydrazide have been synthesized and evaluated for their antitubercular activity. This research highlights the therapeutic potential of isonicotinic acid derivatives in developing new treatments for tuberculosis (Isler et al., 1955).

Biochemical Analysis

Biochemical Properties

2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridinecarboxylic acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of pyridinecarboxylic acids . This inhibition can result in altered metabolic flux and changes in the levels of various metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including organ damage and metabolic disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyridinecarboxylic acid metabolism . These interactions can influence the overall metabolic flux and the levels of various metabolites. The compound can also be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and other mitochondrial functions.

Properties

IUPAC Name

2-(oxolan-3-ylmethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-1-3-12-10(5-9)16-7-8-2-4-15-6-8/h1,3,5,8H,2,4,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYPTATJRTRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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